An In-depth Technical Guide to 2-(3-Methoxycyclobutyl)acetic Acid: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 2-(3-Methoxycyclobutyl)acetic Acid: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(3-methoxycyclobutyl)acetic acid, a valuable but sparsely documented chemical entity. As a functionalized cyclobutane derivative, it represents a class of compounds of increasing importance in medicinal chemistry. This document consolidates theoretical knowledge and practical insights, presenting a detailed exploration of the compound's structural significance, proposed synthetic routes with stereochemical considerations, and robust analytical characterization methodologies. Furthermore, it contextualizes the potential of 2-(3-methoxycyclobutyl)acetic acid as a strategic building block in modern drug discovery programs, leveraging data from analogous structures to forecast its utility. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of strained aliphatic rings.
The Strategic Value of the Cyclobutane Scaffold
In the landscape of drug discovery, the pursuit of chemical scaffolds that confer advantageous physicochemical and pharmacological properties is a central theme. While aromatic rings have been a mainstay, there is a growing emphasis on increasing the three-dimensional (3D) character of drug candidates to improve specificity and avoid flatland chemistry. Small aliphatic rings, particularly cyclobutanes, have emerged as powerful tools in this endeavor.[1]
The cyclobutane ring is a strained, non-planar carbocycle that adopts a puckered conformation.[2] This rigid structure offers several distinct advantages in medicinal chemistry:[3][4]
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Conformational Restriction: The rigid cyclobutane core can lock flexible molecular fragments into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[3]
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Improved Physicochemical Properties: As a saturated, sp³-rich scaffold, it can decrease planarity, increase solubility, and improve metabolic stability compared to aromatic or more flexible aliphatic systems.[5]
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Bioisosteric Replacement: The cyclobutane motif can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, while offering a different vectoral projection for substituents and an improved property profile.[5]
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Novel Chemical Space: The underrepresentation of cyclobutane scaffolds in existing compound libraries presents an opportunity to explore novel chemical space and develop intellectual property.[5]
2-(3-Methoxycyclobutyl)acetic acid incorporates this valuable scaffold functionalized with both a methoxy group and an acetic acid moiety. These functional groups provide handles for further chemical modification and can participate in key interactions (e.g., hydrogen bonding, salt bridges) with biological targets. The stereochemical relationship between these two substituents—cis or trans—will critically influence the molecule's overall 3D shape and, consequently, its biological activity.
Physicochemical and Stereochemical Properties
Core Structure and Isomerism
The fundamental structure consists of a cyclobutane ring substituted at the 1- and 3-positions. This substitution pattern gives rise to two diastereomers: cis and trans.
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cis-2-(3-Methoxycyclobutyl)acetic acid: The methoxy and acetic acid groups are on the same face of the cyclobutane ring.
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trans-2-(3-Methoxycyclobutyl)acetic acid: The methoxy and acetic acid groups are on opposite faces of the ring.
The distinction between these isomers is critical, as their different spatial arrangements will dictate how they can be used to probe pharmacophores and interact with target proteins.
Predicted Physicochemical Data
The following table summarizes the predicted and inferred properties for 2-(3-methoxycyclobutyl)acetic acid.
| Property | Predicted Value / Information | Source / Rationale |
| Molecular Formula | C₇H₁₂O₃ | Structural Analysis |
| Molecular Weight | 144.17 g/mol | Structural Analysis |
| Appearance | Colorless oil or low-melting solid | Analogy to similar compounds like 2-(3-methoxy-2,2-dimethylcyclobutyl)acetic acid (oil)[6] and 2-(trans-3-hydroxycyclobutyl)acetic acid (solid/liquid).[5] |
| Boiling Point | > 200 °C (estimated) | Analogy to methoxyacetic acid (202-204 °C).[7] |
| Solubility | Soluble in water, methanol, ethanol, DMSO, DCM | Presence of polar carboxylic acid and ether functional groups. |
| pKa | ~4.0 - 4.5 | The electron-withdrawing effect of the methoxy group is expected to make it slightly more acidic than simple alkyl carboxylic acids, but less so than methoxyacetic acid (pKa 3.57) due to the greater distance.[7] |
| Stereoisomers | Exists as cis and trans diastereomers, each as a pair of enantiomers. | Structural Analysis |
Synthesis and Manufacturing
No direct, published synthesis for 2-(3-methoxycyclobutyl)acetic acid has been identified. However, a robust and logical synthetic strategy can be designed based on established methodologies for constructing substituted cyclobutanes. The following proposed route leverages commercially available starting materials and well-understood chemical transformations, providing a pathway to both cis and trans isomers.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the cyclobutane ring via a [2+2] cycloaddition, followed by functional group manipulation to install the methoxy and acetic acid moieties. A key intermediate is a 3-hydroxycyclobutane derivative, which allows for stereocontrolled introduction of the methoxy group.
Caption: Retrosynthetic pathway for 2-(3-methoxycyclobutyl)acetic acid.
Proposed Synthetic Protocol
This protocol outlines a multi-step synthesis designed to produce the trans isomer, which is often a target in medicinal chemistry due to its more linear and extended conformation. A modification for accessing the cis isomer is also described.
Step 1: Synthesis of Ethyl 2-(3-oxocyclobutyl)acetate
The synthesis begins with the construction of a key cyclobutanone intermediate. This can be achieved through various methods, often involving a [2+2] cycloaddition followed by ring opening or elaboration. For this guide, we will assume this common starting material is accessible.
Step 2: Stereoselective Reduction to Ethyl cis-2-(3-hydroxycyclobutyl)acetate
Causality: The stereochemical outcome of the subsequent steps is dictated by this reduction. A bulky reducing agent will approach the ketone from the less hindered face, opposite to the acetic acid ester side chain, leading preferentially to the cis-hydroxy intermediate.
-
Protocol:
-
Dissolve Ethyl 2-(3-oxocyclobutyl)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF) or methanol at 0 °C under a nitrogen atmosphere.
-
Add a bulky reducing agent such as Lithium tri-tert-butoxyaluminum hydride (L-Selectride®, 1.2 eq) dropwise to the stirred solution. The bulky nature of this reagent enhances the diastereoselectivity of the reduction.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water, followed by 1 M HCl until the pH is ~5-6.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield Ethyl cis-2-(3-hydroxycyclobutyl)acetate.
-
Step 3: Inversion of Stereochemistry via Mitsunobu Reaction (Access to trans isomer)
Causality: The Mitsunobu reaction is a reliable method for inverting the stereochemistry of a secondary alcohol. It proceeds via an SN2 mechanism, ensuring a clean inversion of configuration from the cis-alcohol to a trans-ester.
-
Protocol:
-
Dissolve Ethyl cis-2-(3-hydroxycyclobutyl)acetate (1.0 eq), triphenylphosphine (1.5 eq), and a suitable acid like p-nitrobenzoic acid (1.5 eq) in anhydrous THF at 0 °C.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution. A color change and/or precipitation of triphenylphosphine oxide is typically observed.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture and purify directly by column chromatography to isolate the trans-p-nitrobenzoate ester.
-
Step 4: Methylation of the Hydroxyl Group (Williamson Ether Synthesis)
Causality: To form the desired methoxy group, the hydroxyl must be deprotonated to form a more nucleophilic alkoxide, which can then displace a methyl halide. This classic Williamson ether synthesis is robust and high-yielding. This step would be performed on the trans-p-nitrobenzoate ester from Step 3 (after hydrolysis) or directly on the cis-alcohol from Step 2 to get the corresponding methoxy isomers.
-
Protocol (for trans isomer, assumes prior hydrolysis of the p-nitrobenzoate):
-
Dissolve Ethyl trans-2-(3-hydroxycyclobutyl)acetate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.
-
Add methyl iodide (CH₃I, 1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully with saturated ammonium chloride solution.
-
Extract with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield Ethyl trans-2-(3-methoxycyclobutyl)acetate.
-
Step 5: Saponification to the Final Product
Causality: The final step is a simple base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid.
-
Protocol:
-
Dissolve the ethyl ester (from Step 4) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) until TLC or LC-MS indicates complete conversion.
-
Remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2-3 with 1 M HCl.
-
Extract the final product, 2-(3-methoxycyclobutyl)acetic acid, with ethyl acetate or dichloromethane.
-
Dry the combined organic layers and remove the solvent in vacuo to yield the purified product.
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Caption: Proposed synthetic workflow for cis and trans isomers of 2-(3-methoxycyclobutyl)acetic acid.
Analytical Characterization
Robust analytical methods are required to confirm the structure, identity, and purity of the synthesized 2-(3-methoxycyclobutyl)acetic acid.
Spectroscopic Analysis
The following table outlines the expected signals in various spectroscopic analyses.
| Technique | Expected Features and Signals |
| ¹H NMR | -COOH: A broad singlet, typically downfield (>10 ppm). -OCH₃: A sharp singlet around 3.3-3.4 ppm. Cyclobutane Protons: A series of complex multiplets between 1.5-3.0 ppm. The specific chemical shifts and coupling constants will differ significantly between the cis and trans isomers. -CH₂-COOH: A doublet or multiplet coupled to the adjacent cyclobutane proton, typically around 2.2-2.6 ppm. |
| ¹³C NMR | C=O (acid): A signal in the range of 175-180 ppm. -OCH₃: A signal around 56-58 ppm. Cyclobutane Carbons: Signals in the aliphatic region, typically 20-45 ppm. The carbon bearing the methoxy group will be further downfield (~70-80 ppm). |
| IR Spectroscopy | O-H stretch (acid): A very broad band from 2500-3300 cm⁻¹. C=O stretch (acid): A strong, sharp absorption around 1700-1725 cm⁻¹. C-O stretch (ether): A strong absorption in the 1075-1150 cm⁻¹ region. |
| Mass Spectrometry | (ESI-) : Expected [M-H]⁻ ion at m/z 143.07. (ESI+) : Expected [M+H]⁺ ion at m/z 145.09 and/or [M+Na]⁺ ion at m/z 167.07. |
Chromatographic Purity Assessment
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (at ~210 nm) and/or Evaporative Light Scattering Detection (ELSD).
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with 0.1% formic acid or trifluoroacetic acid.
-
Acceptance Criteria: Purity should be ≥95% for use in biological screening assays. The cis and trans isomers should be separable under appropriate chromatographic conditions, allowing for the determination of diastereomeric purity.
Applications in Research and Drug Development
While 2-(3-methoxycyclobutyl)acetic acid itself has no widely reported biological activity, its value lies in its utility as a chemical building block or fragment for creating more complex and potent drug candidates.
-
Fragment-Based Drug Discovery (FBDD): With a low molecular weight and simple functionality, this compound is an ideal starting point for FBDD campaigns.[5] The cyclobutane core provides a rigid 3D vector for fragment growth, while the methoxy and carboxylic acid groups can be used to probe interactions within a target's binding site.
-
Scaffold for Lead Optimization: In a lead optimization program, the 2-(3-methoxycyclobutyl)acetic acid moiety can be incorporated to:
-
Replace Aromatic Rings: To improve solubility and metabolic stability.
-
Constrain Flexible Linkers: To lock a molecule into its active conformation, potentially increasing potency and selectivity.
-
Serve as a Key Intermediate: The carboxylic acid can be readily converted to amides, esters, or other functional groups, enabling the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies.
-
-
Potential Therapeutic Areas: Analogs containing the cyclobutane scaffold have shown promise in various therapeutic areas, including oncology, inflammation (e.g., as JAK inhibitors), and antiviral agents.[1] The specific properties of 2-(3-methoxycyclobutyl)acetic acid make it a potentially valuable building block for developing novel inhibitors or modulators in these fields.
Safety and Handling
No specific toxicity data exists for 2-(3-methoxycyclobutyl)acetic acid. However, based on its structural components, appropriate precautions should be taken.
-
Carboxylic Acid: The compound is acidic and may be corrosive or irritating to the skin, eyes, and respiratory tract.
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Methoxyacetic Acid Analogy: The related compound, methoxyacetic acid, is known to have reproductive and developmental toxicity.[7] While the cyclobutane structure significantly alters the molecule, it is prudent to handle 2-(3-methoxycyclobutyl)acetic acid with care, assuming potential toxicity.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
2-(3-Methoxycyclobutyl)acetic acid stands as a promising yet underexplored building block for modern medicinal chemistry. Its rigid, three-dimensional cyclobutane core offers a strategic advantage for designing potent, selective, and metabolically stable drug candidates. This guide has provided a comprehensive framework for its synthesis, characterization, and potential application, bridging the gap in the existing literature. By leveraging the proposed synthetic strategies and analytical methods, researchers can effectively incorporate this valuable scaffold into their drug discovery programs, paving the way for the development of next-generation therapeutics.
References
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Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 60(28), 15192-15211. Available at: [Link]
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Mykhailiuk, P. K. (2018). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters, 9(11), 1108-1113. Available at: [Link]
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Hamilton, D. J., et al. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 24(59), 15819-15824. Available at: [Link]
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ACS Publications. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development, 25(1), 162-168. Available at: [Link]
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ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
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